Benzyl 5-bromo-2-fluoropyridine-4-carboxylate chemical structure and properties
Benzyl 5-bromo-2-fluoropyridine-4-carboxylate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Pyridines
Fluorine-containing pyridine derivatives are of significant interest in drug discovery due to their unique ability to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1] The incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2][3] Benzyl 5-bromo-2-fluoropyridine-4-carboxylate belongs to this important class of molecules and serves as a versatile intermediate for the synthesis of complex pharmaceutical agents.[1][4]
Chemical Structure and Properties
The chemical structure of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate combines several key features that make it a valuable tool in medicinal chemistry. The pyridine core is a common scaffold in many approved drugs.[1] The fluorine atom at the 2-position and the bromine atom at the 5-position offer distinct opportunities for further chemical modification.
Table 1: Physicochemical Properties of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate and Related Compounds
| Property | Benzyl 5-bromo-2-fluoropyridine-4-carboxylate (Predicted) | Methyl 2-bromo-5-fluoropyridine-4-carboxylate[5] | 2-bromo-5-fluoropyridine-4-carboxylic Acid[6] | 5-Bromo-2-fluoropyridine[7][8] |
| CAS Number | Not available | 885588-14-7 | 885588-12-5 | 766-11-0 |
| Molecular Formula | C₁₃H₉BrFNO₂ | C₇H₅BrFNO₂ | C₆H₃BrFNO₂ | C₅H₃BrFN |
| Molecular Weight | 310.12 g/mol | 234.02 g/mol | 220.00 g/mol | 175.99 g/mol |
| Appearance | Predicted: White to off-white solid | Not specified | Faint beige to faint brown powder | Colorless to light yellow liquid |
| Boiling Point | Not available | Not available | 406.7°C | 162-164°C |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Not specified | Not specified | Not specified |
Synthesis of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate
The synthesis of the title compound is achieved through the esterification of 2-bromo-5-fluoropyridine-4-carboxylic acid with benzyl alcohol. This reaction is typically acid-catalyzed or can be achieved using standard coupling agents. Below is a detailed, self-validating protocol.
Experimental Protocol: Benzyl Esterification
Objective: To synthesize Benzyl 5-bromo-2-fluoropyridine-4-carboxylate from 2-bromo-5-fluoropyridine-4-carboxylic acid.
Materials:
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2-bromo-5-fluoropyridine-4-carboxylic acid
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Benzyl alcohol
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N,N'-Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a solution of 2-bromo-5-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add benzyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Benzyl 5-bromo-2-fluoropyridine-4-carboxylate.
Causality Behind Experimental Choices:
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DCC and DMAP: This combination is a standard and efficient method for esterification, forming a highly reactive O-acylisourea intermediate that is readily attacked by the benzyl alcohol. DMAP acts as a nucleophilic catalyst.
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Anhydrous Conditions: DCC is sensitive to water, which would lead to the formation of the dicyclohexylurea byproduct without the desired ester formation.
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Aqueous Workup: The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic impurities, while the brine wash helps to remove residual water from the organic layer.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Benzyl 5-bromo-2-fluoropyridine-4-carboxylate.
Applications in Drug Discovery
Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a versatile intermediate with multiple potential applications in medicinal chemistry. The differential reactivity of the halogen atoms allows for selective and sequential chemical modifications.
-
Nucleophilic Aromatic Substitution (S
NAr): The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution.[4][9] This allows for the introduction of various nucleophiles, such as amines, thiols, and alcohols, to build molecular complexity. -
Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings.[4] This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and other functional groups.
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Prodrug Strategies: The benzyl ester can serve as a prodrug moiety, which can be cleaved in vivo to release the corresponding carboxylic acid. Prodrugs are often employed to improve the solubility, permeability, and overall pharmacokinetic profile of a drug candidate.
Logical Relationship in Drug Design
Caption: Strategic functionalization of the core scaffold in drug discovery.
Conclusion
Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a high-value building block for the synthesis of novel pharmaceutical compounds. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries for lead discovery and optimization. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug development programs.
References
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Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(99), 82097-82111. [Link]
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Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094-9101. [Link]
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